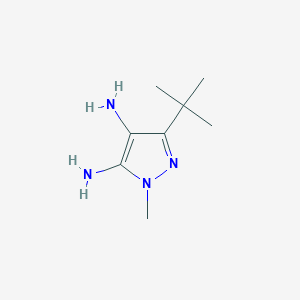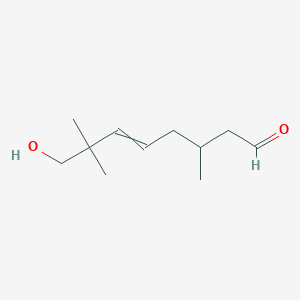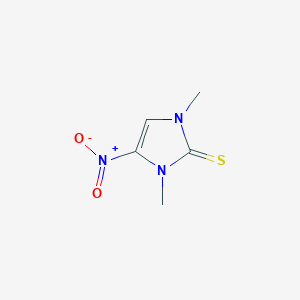
N-Benzyl-2,1-benzoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2,1-benzoxazol-3-amine: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,1-benzoxazol-3-amine typically involves the condensation of 2-aminophenol with benzyl aldehyde. The reaction is usually carried out in the presence of a catalyst such as FeCl3 under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as nanocatalysts or metal catalysts can be employed to improve the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-2,1-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Benzoxazole derivatives with various functional groups.
Reduction: Amine derivatives with different substitution patterns.
Substitution: Substituted benzoxazole compounds with diverse functional groups
Aplicaciones Científicas De Investigación
N-Benzyl-2,1-benzoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as intermediates in chemical synthesis
Mecanismo De Acción
The mechanism of action of N-Benzyl-2,1-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins .
Comparación Con Compuestos Similares
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer activities.
2-Aminobenzoxazole: Used in the synthesis of various heterocyclic compounds.
Benzoxazole sulfonamides: Investigated for their potential as antitubercular agents
Uniqueness: N-Benzyl-2,1-benzoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Propiedades
Número CAS |
195611-41-7 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N-benzyl-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)10-15-14-12-8-4-5-9-13(12)16-17-14/h1-9,15H,10H2 |
Clave InChI |
IPLDDZLYLYFDLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)

![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)


![1H-Imidazole, 2,2'-[2-(diphenylphosphino)ethylidene]bis[1-methyl-](/img/structure/B12567229.png)


![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)


![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)
